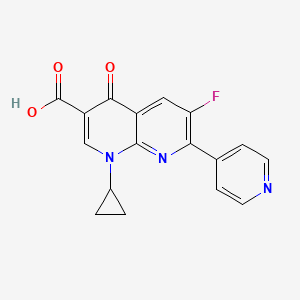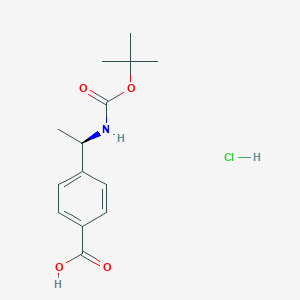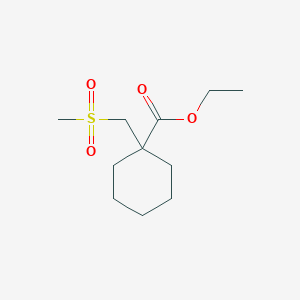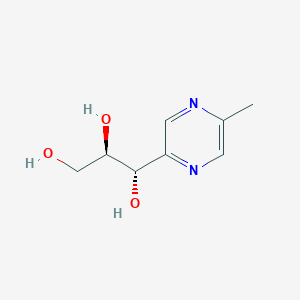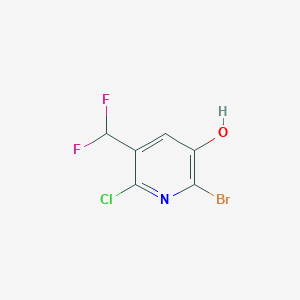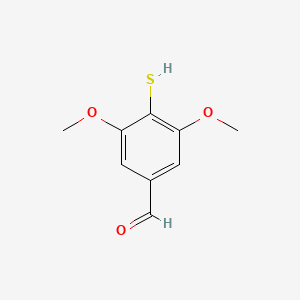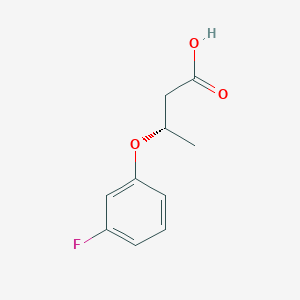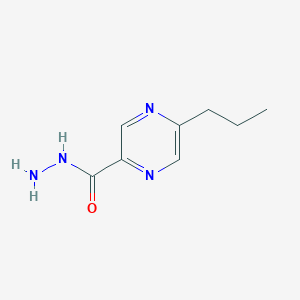
5-Propylpyrazine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propylpyrazine-2-carbohydrazide is a nitrogen-containing heterocyclic compound. It belongs to the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrazine-2-carbohydrazide typically involves the reaction of pyrazine derivatives with hydrazine hydrate. One common method includes the hydrolysis of pyrazinamide to obtain pyrazinoic acid, which is then esterified to form ethyl-pyrazinoate. This intermediate is reacted with hydrazine hydrate to yield pyrazinoic acid hydrazide. Finally, the hydrazide is condensed with propyl-substituted aromatic aldehydes to produce this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.
化学反応の分析
Types of Reactions: 5-Propylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include pyrazine N-oxides, amines, and various substituted pyrazine derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
5-Propylpyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential for its use in developing drugs for treating various diseases, including tuberculosis and cancer.
Industry: It is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments .
作用機序
The mechanism of action of 5-Propylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it can inhibit the synthesis of nucleic acids and proteins in microbial cells, leading to their death. The exact molecular targets and pathways involved depend on the specific biological system being studied .
類似化合物との比較
Pyrazinamide: A well-known antituberculosis drug with a similar pyrazine core structure.
Pyrazine-2-carbohydrazide: A closely related compound with similar antimicrobial properties.
5-Methylpyrazine-2-carbohydrazide:
Uniqueness: 5-Propylpyrazine-2-carbohydrazide stands out due to its propyl substitution, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. This makes it potentially more effective in certain applications compared to its non-substituted or differently substituted counterparts .
特性
CAS番号 |
111035-37-1 |
|---|---|
分子式 |
C8H12N4O |
分子量 |
180.21 g/mol |
IUPAC名 |
5-propylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C8H12N4O/c1-2-3-6-4-11-7(5-10-6)8(13)12-9/h4-5H,2-3,9H2,1H3,(H,12,13) |
InChIキー |
IWTMVJAUNBFDFN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN=C(C=N1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B15244068.png)

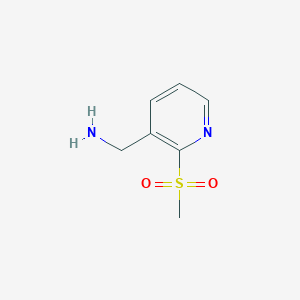
![O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride](/img/structure/B15244085.png)
